Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio-
Description
Urea, 1-cyclohexyl-3-(2-pyridyl)-2-thio- (hereafter referred to as the target compound) is a thiourea derivative featuring a cyclohexyl group at the 1-position and a 2-pyridyl substituent at the 3-position. Thiourea derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and metal coordination capabilities .
For example, 1-(2-chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea was prepared by reacting 2-chlorobenzoylisothiocyanate with 2-aminopyrimidine in tetrahydrofuran . A similar approach could apply to the target compound, substituting 2-pyridylamine.
Properties
CAS No. |
36251-85-1 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-pyridin-2-ylthiourea |
InChI |
InChI=1S/C12H17N3S/c16-12(14-10-6-2-1-3-7-10)15-11-8-4-5-9-13-11/h4-5,8-10H,1-3,6-7H2,(H2,13,14,15,16) |
InChI Key |
NJYHEQAVKAHKLU-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Isomeric SMILES |
C1CCC(CC1)N=C(NC2=CC=CC=N2)S |
Canonical SMILES |
C1CCC(CC1)NC(=S)NC2=CC=CC=N2 |
Other CAS No. |
36251-85-1 |
solubility |
5.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Thiourea Derivatives
Structural Features and Crystallography
The target compound shares structural motifs with other thioureas:
- The crystal structure of this compound revealed intermolecular hydrogen bonds (N–H⋯O) driving lattice assembly.
- 1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea (): This derivative features a pyrimidine ring instead of pyridine. The C–S bond length (1.68 Å) and C–N bonds (1.33–1.37 Å) align with typical thiourea geometries. The pyridyl group in the target compound may introduce a smaller dihedral angle with the thiourea core compared to pyrimidinyl substituents, affecting planarity and intermolecular interactions .
Table 1: Structural Comparison of Thiourea Derivatives
Coordination Chemistry
The 2-pyridyl group in the target compound enables metal coordination. describes a mononuclear copper(II) complex with N,N'-bis(2-pyridyl)urea, where the ligand chelates via pyridyl nitrogen and urea oxygen. Similarly, the target compound’s thiourea sulfur and pyridyl nitrogen could act as donor atoms, forming complexes with transition metals. However, the thione sulfur’s softer Lewis basicity compared to oxygen may favor interactions with heavier metals (e.g., Pd(II) or Pt(II)) .
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